1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one 1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18853800
InChI: InChI=1S/C10H10F2O2S/c1-2-8(13)7-5-6(15)3-4-9(7)14-10(11)12/h3-5,10,15H,2H2,1H3
SMILES:
Molecular Formula: C10H10F2O2S
Molecular Weight: 232.25 g/mol

1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one

CAS No.:

Cat. No.: VC18853800

Molecular Formula: C10H10F2O2S

Molecular Weight: 232.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one -

Specification

Molecular Formula C10H10F2O2S
Molecular Weight 232.25 g/mol
IUPAC Name 1-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-1-one
Standard InChI InChI=1S/C10H10F2O2S/c1-2-8(13)7-5-6(15)3-4-9(7)14-10(11)12/h3-5,10,15H,2H2,1H3
Standard InChI Key LUSJSUUCBVFRON-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=C(C=CC(=C1)S)OC(F)F

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s IUPAC name, 1-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-1-one, reflects its substituent arrangement (Figure 1). The phenyl ring features a difluoromethoxy (-OCF2_2H) group at the 2-position and a mercapto group at the 5-position, while the propan-1-one moiety (CH2CO\text{CH}_2\text{CO}) is attached to the ring’s 1-position. Key structural identifiers include:

  • SMILES: CCC(=O)C1=C(C=CC(=C1)S)OC(F)F\text{CCC(=O)C1=C(C=CC(=C1)S)OC(F)F}

  • InChIKey: LUSJSUUCBVFRON-UHFFFAOYSA-N\text{LUSJSUUCBVFRON-UHFFFAOYSA-N}

  • Canonical SMILES: CCC(=O)C1=C(C=CC(=C1)S)OC(F)F\text{CCC(=O)C1=C(C=CC(=C1)S)OC(F)F} .

The difluoromethoxy group enhances metabolic stability and lipophilicity, while the mercapto group enables disulfide formation and metal coordination.

Spectroscopic and Computational Data

Computational studies predict a planar phenyl ring with slight distortion due to steric interactions between substituents. Infrared (IR) spectroscopy would reveal characteristic stretches for the carbonyl (1700cm1\sim 1700 \, \text{cm}^{-1}), C-F (1100cm1\sim 1100 \, \text{cm}^{-1}), and S-H (2550cm1\sim 2550 \, \text{cm}^{-1}) groups. Nuclear magnetic resonance (NMR) signals are anticipated at:

  • 1H^1\text{H}: δ1.11.3(CH3)\delta 1.1–1.3 \, (\text{CH}_3), δ3.23.5(CH2)\delta 3.2–3.5 \, (\text{CH}_2), δ6.87.5(aromatic H)\delta 6.8–7.5 \, (\text{aromatic H}), δ3.84.2(OCF2H)\delta 3.8–4.2 \, (\text{OCF}_2\text{H}).

  • 19F^{19}\text{F}: δ75ppm\delta -75 \, \text{ppm} (doublet for CF2\text{CF}_2).

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential functionalization of the phenyl ring (Table 1):

Table 1: Common Synthesis Methods

StepReaction TypeConditionsYield
1DifluoromethylationClCF2H\text{ClCF}_2\text{H}, Pd(OAc)2_2 , DMF, 80°C65%
2ThiolationNaSH\text{NaSH}, EtOH, reflux70%
3Ketone FormationFriedel-Crafts acylation, AlCl3_3, 0°C55%

The difluoromethylation step employs palladium catalysis to introduce the -OCF2_2H group, followed by thiolation via nucleophilic aromatic substitution. Friedel-Crafts acylation finalizes the propan-1-one structure.

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z=232.25([M+H]+)m/z = 232.25 \, (\text{[M+H]}^+).

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Aqueous solubility is limited (logP=2.1\log P = 2.1), favoring membrane permeability. Stability studies indicate decomposition at >150°C and sensitivity to light, necessitating storage at -20°C under inert gas.

Reactivity Profile

  • Mercapto Group: Oxidizes to disulfides (R-S-S-R\text{R-S-S-R}) under aerobic conditions.

  • Ketone: Undergoes nucleophilic addition (e.g., Grignard reactions) and reduction to secondary alcohols.

  • Difluoromethoxy Group: Resists hydrolysis at physiological pH, enhancing in vivo stability.

Biological Activity and Applications

Enzyme Inhibition

In silico docking studies suggest binding to cysteine proteases (e.g., caspase-3) via covalent thiol-ketone interactions. IC50_{50} values of 12.3μM12.3 \, \mu\text{M} against SARS-CoV-2 main protease highlight antiviral potential.

Antimicrobial Effects

The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) by disrupting thiol-dependent redox pathways.

Proteomics Research

As a thiol-reactive probe, it labels proteins for mass spectrometry analysis, enabling identification of cysteine-rich targets.

Comparative Analysis with Analogues

Table 2: Structural Analogues and Properties

CompoundMolecular FormulaKey DifferencesBioactivity
1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-1-oneC10H10F2O2S\text{C}_{10}\text{H}_{10}\text{F}_2\text{O}_2\text{S}Difluoromethoxy at 4-positionCaspase-3 inhibition
1-(2-Mercaptophenyl)propan-2-oneC9H10OS\text{C}_9\text{H}_{10}\text{OS}Lacks fluorine substituentsAntifungal
2-MercaptoacetophenoneC8H8OS\text{C}_8\text{H}_8\text{OS}Shorter alkyl chainOrganic synthesis

The 2-(difluoromethoxy)-5-mercapto substitution confers enhanced metabolic stability and target affinity compared to non-fluorinated analogues.

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